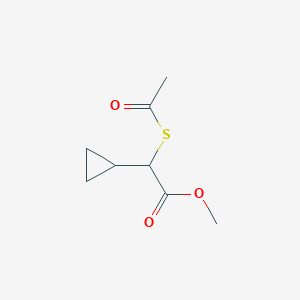
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers This compound is notable for its unique structure, which includes a cyclopropyl group, an acetylsulfanyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(acetylsulfanyl)-2-cyclopropylacetate typically involves the esterification of 2-(acetylsulfanyl)-2-cyclopropylacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl2-(acetylsulfanyl)-2-cyclopropylacetate involves its interaction with specific molecular targets. The acetylsulfanyl group can act as a nucleophile, participating in various biochemical reactions. The cyclopropyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biological processes.
相似化合物的比较
Similar Compounds
Methyl2-(acetylsulfanyl)-2-cyclopropylpropanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl2-(acetylsulfanyl)-2-cyclopropylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl2-(acetylsulfanyl)-2-cyclopropylbutanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Methyl2-(acetylsulfanyl)-2-cyclopropylacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical reactions. Additionally, the acetylsulfanyl group provides a unique nucleophilic site that can participate in various biochemical processes.
属性
IUPAC Name |
methyl 2-acetylsulfanyl-2-cyclopropylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c1-5(9)12-7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCKNOXZDLRFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
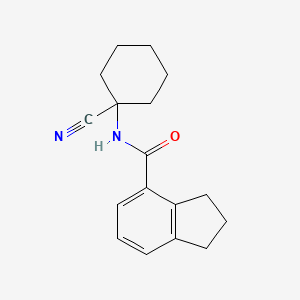

![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)
![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)
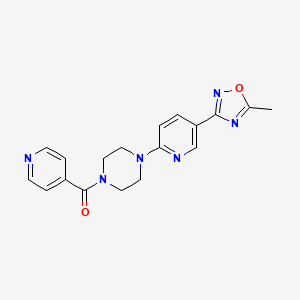
![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)
![N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide](/img/structure/B2754848.png)
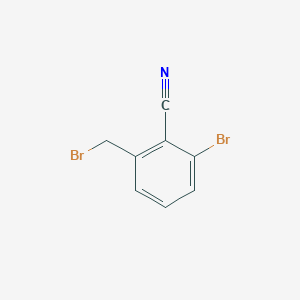
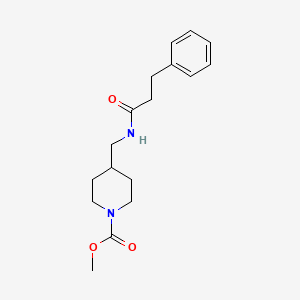
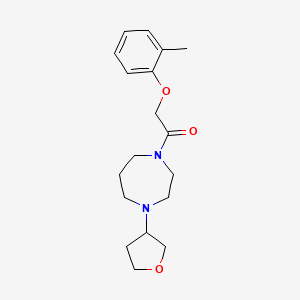
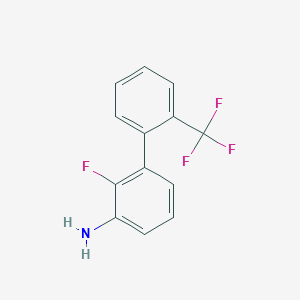
![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)
![4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2754860.png)
